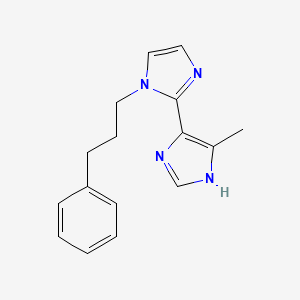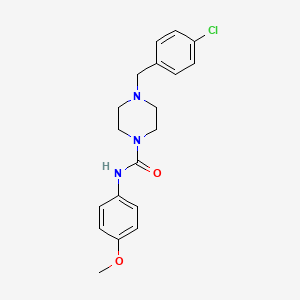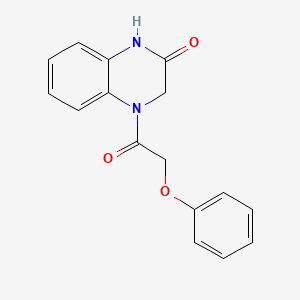![molecular formula C15H13BrN2O3 B5312940 4-bromo-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide](/img/structure/B5312940.png)
4-bromo-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound is a member of the class of compounds known as vinamidines and has been shown to possess a range of biochemical and physiological effects. In
Mecanismo De Acción
The exact mechanism of action of 4-bromo-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to a range of biochemical and physiological effects, including the suppression of tumor growth and the reduction of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide are diverse and have been the subject of numerous studies. This compound has been shown to possess antitumor properties by inhibiting the growth and proliferation of cancer cells. It has also been shown to possess anti-inflammatory properties by reducing the production of inflammatory cytokines. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease due to its ability to inhibit the activity of certain enzymes and proteins in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-bromo-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide in lab experiments include its reproducibility and efficiency in synthesis, as well as its diverse range of biochemical and physiological effects. However, there are also limitations to using this compound in lab experiments. These limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are numerous future directions for the study of 4-bromo-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide. One potential direction is the investigation of its potential use in the treatment of cancer. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Other potential future directions include the investigation of its potential use in the treatment of Alzheimer's disease and Parkinson's disease, as well as the exploration of its antimicrobial properties. Overall, 4-bromo-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide has the potential to be a valuable therapeutic agent and warrants further study.
Métodos De Síntesis
The synthesis of 4-bromo-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide involves the reaction of 4-bromo-1,2-diaminobenzene with 2-furylcarboxaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then reacted with methyl isocyanate to form the final compound. This method has been shown to be efficient and reproducible, making it a viable option for the synthesis of 4-bromo-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide.
Aplicaciones Científicas De Investigación
4-bromo-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide has been the subject of numerous scientific studies due to its potential as a therapeutic agent. This compound has been shown to possess antitumor, anti-inflammatory, and antimicrobial properties. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
4-bromo-N-[(E)-1-(furan-2-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-17-15(20)13(9-12-3-2-8-21-12)18-14(19)10-4-6-11(16)7-5-10/h2-9H,1H3,(H,17,20)(H,18,19)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFUSAHRVWWUII-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=CC1=CC=CO1)NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C(=C\C1=CC=CO1)/NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[(benzylamino)carbonyl]-2-(3-bromophenyl)vinyl]-2-furamide](/img/structure/B5312857.png)




![ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5312908.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-phenylbutanamide](/img/structure/B5312925.png)
![N'-(7-acetyl-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B5312926.png)





![1-(benzylsulfonyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5312968.png)